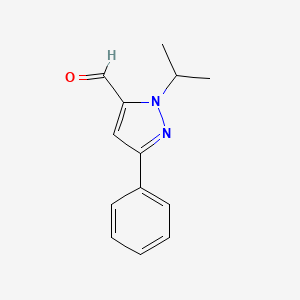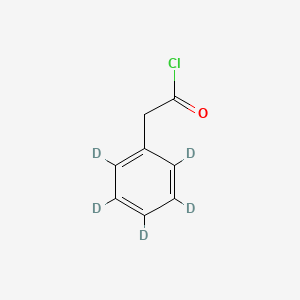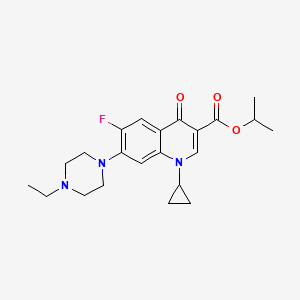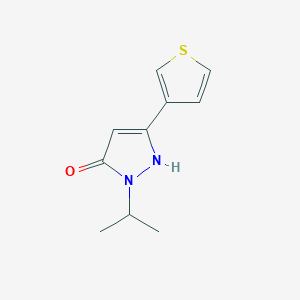
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group and a thiophene ring
Preparation Methods
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with isopropyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of catalysts or alternative solvents.
Chemical Reactions Analysis
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or thiophene rings.
Scientific Research Applications
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism by which 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: This compound differs by the presence of an amine group instead of a hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
Methyl 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-thiophen-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c1-7(2)12-10(13)5-9(11-12)8-3-4-14-6-8/h3-7,11H,1-2H3 |
InChI Key |
MTRUTEKUIGQGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
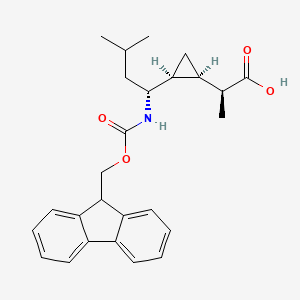
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
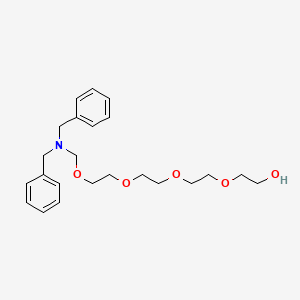
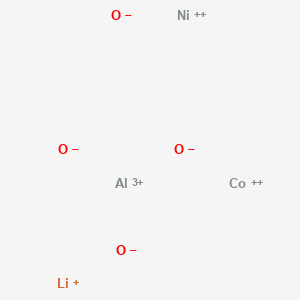



![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
